1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

SHP2 phosphatase kinase inhibitor structure-activity relationship

Medicinal chemistry programs require precise N1-substituted pyrazolo[3,4-b]pyrazine cores for SAR continuity. Cyclobutyl versus cyclopentyl substitutions are not interchangeable in SHP2 inhibitor optimization. - **Patent-matched scaffold**: Explicitly claimed cyclobutyl embodiment in US 11,701,354 B2 for relevant SAR data - **Conformational constraint**: Distinct steric profile from methyl or cyclohexyl analogs - **Available purity**: ≥98% grade minimizes LC-MS/MS background interference; 95% grade for library synthesis Procure the exact building block for kinase hinge-binding motif exploration. Immediate dispatch for R&D quantities.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B11800743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C3=NC=CN=C3C(=N2)N
InChIInChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13)
InChIKeyFTCVXJMYTYUHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Sourcing for Kinase & SHP2 Research


1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS: 1443287-27-1, MW: 189.22 g/mol, C9H11N5) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyrazine core with a cyclobutyl substituent at the N1 position and a free 3-amine group. This scaffold is structurally related to cores found in published kinase inhibitors and SHP2 phosphatase inhibitors [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, making it accessible for medicinal chemistry and library synthesis programs .

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: N1-Cyclobutyl Substitution Specificity


Despite sharing the same pyrazolo[3,4-b]pyrazine core, substitution at the N1 position with cyclobutyl versus other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) is not interchangeable in lead optimization campaigns. The cyclobutyl group introduces distinct conformational constraints and steric bulk compared to larger or smaller rings, which directly influences molecular recognition by protein targets [1]. In SHP2 phosphatase inhibitor patents, the identity of the N1 substituent is a key variable affecting both potency and physicochemical properties; simple substitution with another cycloalkyl analog will yield different SAR outcomes and cannot be assumed to maintain activity or selectivity profiles [1].

Procurement Evidence for 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine


N1-Cyclobutyl vs. Cyclopentyl Substitution SAR

In the context of pyrazolo[3,4-b]pyrazine-based SHP2 phosphatase inhibitors, the N1-cyclobutyl substituent is explicitly claimed as a distinct and preferred embodiment compared to other cycloalkyl groups. Patent claims enumerate cyclobutyl as a separate option alongside cyclopropyl, cyclopentyl, cyclohexyl, and larger rings, indicating that each substituent imparts unique physicochemical and biological properties that must be evaluated independently [1]. The specific compound is a building block that enables the synthesis of cyclobutyl-containing analogs, which cannot be replicated using cyclopentyl or other cycloalkyl versions of the same core.

SHP2 phosphatase kinase inhibitor structure-activity relationship

Supplier Purity Comparison

Commercially available 1-cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is offered at varying purity levels that can impact experimental reproducibility. Leyan supplies the compound at 98% purity , while ChemeMenu and other vendors offer it at 97% . CymitQuimica's discontinued listing indicated a minimum purity of 95% . For medicinal chemistry applications requiring high fidelity in biological assays, the 98% purity grade from Leyan provides a 1-3% absolute purity advantage over lower-grade alternatives, reducing potential interference from impurities in dose-response and selectivity profiling.

chemical procurement purity analysis building block

Screening Building Block for Pyrazolo[3,4-b]pyrazine Libraries

The pyrazolo[3,4-b]pyrazine ring system is widely recognized as a privileged scaffold in kinase and phosphatase inhibitor discovery, with over 10,000 compounds containing this core annotated in chemical databases . 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine serves as a versatile amine-bearing building block that can be directly incorporated into screening libraries via amide coupling or reductive amination. Its cyclobutyl substituent is a preferred embodiment in SHP2 inhibitor patents, distinguishing it from unsubstituted or differently substituted cores [1].

chemical library high-throughput screening fragment-based drug discovery

Application Scenarios for 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine


SHP2 Inhibitor Lead Optimization

When synthesizing and testing novel SHP2 inhibitors based on the pyrazolo[3,4-b]pyrazine scaffold, 1-cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine provides the N1-cyclobutyl variant explicitly claimed in patent literature [1]. This building block enables medicinal chemists to prepare analogs that directly map to the cyclobutyl embodiments described in US Patent 11,701,354 B2, ensuring SAR data is relevant to the most recently disclosed inhibitor chemotypes.

Kinase-Focused Chemical Library Expansion

For organizations building targeted kinase inhibitor libraries, this compound adds a specific N1-cyclobutyl substitution to the pyrazolo[3,4-b]pyrazine core. Given that the pyrazolo[3,4-b]pyrazine scaffold is a known kinase hinge-binding motif, incorporating the cyclobutyl group provides a distinct steric and conformational profile compared to methyl, cyclopentyl, or unsubstituted analogs, enhancing library diversity and hit-finding potential.

High-Purity Reference Standard for Bioanalysis

In laboratories developing LC-MS/MS methods for quantifying pyrazolo[3,4-b]pyrazine analogs in biological matrices, the 98% purity grade available from select suppliers is preferred over lower-purity alternatives. The higher purity reduces background interference and improves assay sensitivity, which is critical when establishing lower limits of quantitation (LLOQ) in pharmacokinetic studies.

Fragment-Based Drug Discovery & Structure-Guided Design

The compound's molecular weight (189.22 g/mol) and hydrogen-bonding capacity (3-amine group) make it suitable for fragment-based screening campaigns targeting ATP-binding pockets. The cyclobutyl group provides a defined hydrophobic moiety that can be visualized in X-ray co-crystal structures, offering a starting point for structure-guided elaboration. Procurement of this specific fragment enables direct comparison with cyclopentyl and cyclohexyl analogs in SPR or thermal shift assays to quantify binding thermodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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